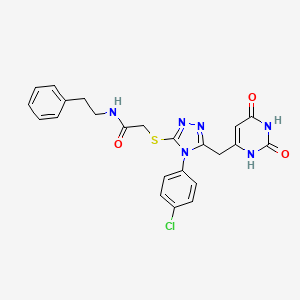![molecular formula C19H19N3O4S B2979218 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1331224-57-7](/img/structure/B2979218.png)
2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(methylthio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxol moiety, an oxoimidazolidin ring, and a methylthio-substituted phenyl group, making it a unique candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This can be achieved through a series of reactions including nitration, reduction, and cyclization. The oxoimidazolidin ring is then formed through a condensation reaction involving an appropriate amine and a carbonyl compound. Finally, the methylthio-substituted phenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzo[d][1,3]dioxol moiety can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the imidazolidin ring or the phenyl group.
Substitution: : Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the imidazolidin ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles like sodium methoxide (NaOCH3) and reaction conditions such as elevated temperatures and polar solvents are typically employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and could be used in the development of new drugs or bioactive molecules.
Medicine: : Its unique structure suggests potential use in pharmaceuticals, possibly as an inhibitor or modulator of specific biological targets.
Industry: : The compound could be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through binding interactions, leading to modulation of their activity. The exact pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other benzo[d][1,3]dioxol derivatives, imidazolidin derivatives, or phenyl compounds with different substituents. These compounds may have similar or distinct biological activities, depending on their structural differences.
List of Similar Compounds
Benzo[d][1,3]dioxol derivatives: : Compounds with similar benzo[d][1,3]dioxol moieties.
Imidazolidin derivatives: : Compounds with oxoimidazolidin rings.
Phenyl compounds with different substituents: : Compounds with phenyl rings substituted with various groups.
This detailed overview provides a comprehensive understanding of 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(methylthio)phenyl)acetamide, its synthesis, reactions, applications, and potential mechanisms of action. Further research and development could unlock its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-27-15-4-2-3-13(9-15)20-18(23)11-21-7-8-22(19(21)24)14-5-6-16-17(10-14)26-12-25-16/h2-6,9-10H,7-8,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDBSRFBAFTRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2979138.png)


![3-methyl-5-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2979142.png)
![5-bromo-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}furan-2-carboxamide](/img/structure/B2979143.png)
![N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2979144.png)
![2-((2-fluorobenzyl)thio)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2979148.png)



![N-(2H-1,3-benzodioxol-5-yl)-3-oxo-2-phenyl-5-(prop-2-en-1-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2979156.png)
![3-fluoro-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2979157.png)

